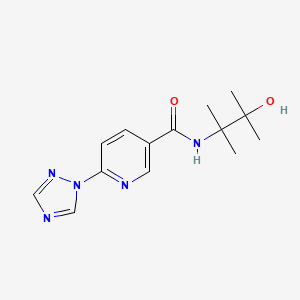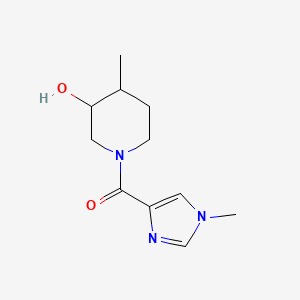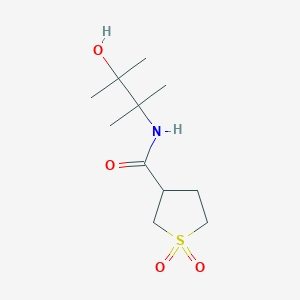
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiolane ring and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dimethyl-2,3-butanediol, which is then subjected to various chemical reactions to introduce the thiolane ring and the carboxamide group . The reaction conditions often involve the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles or electrophiles used .
Applications De Recherche Scientifique
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2,4-dimethylbenzamide
- N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide is unique due to its specific structural features, such as the thiolane ring and the carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,11(3,4)14)12-9(13)8-5-6-17(15,16)7-8/h8,14H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUVYGBUSNUQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NC(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
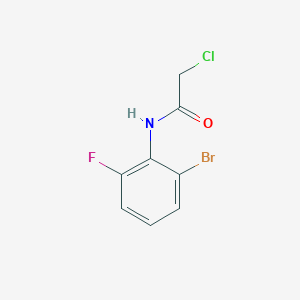
![5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine](/img/structure/B6630267.png)
![6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6630277.png)
![N-[(2S)-2-hydroxypropyl]quinoline-5-sulfonamide](/img/structure/B6630279.png)
![3,4-dimethyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B6630293.png)
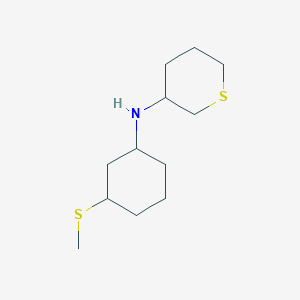
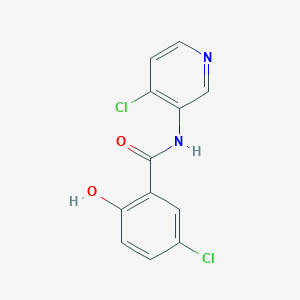
![(4aS,7aS)-6-[(2-phenyltriazol-4-yl)methyl]-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/structure/B6630308.png)
![[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol](/img/structure/B6630315.png)
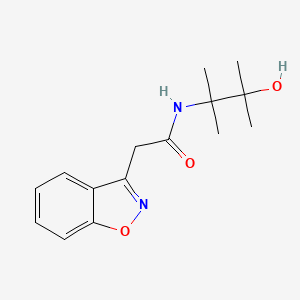
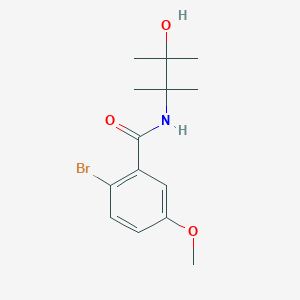
![Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B6630327.png)
